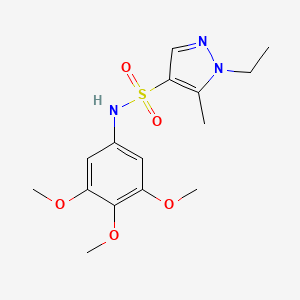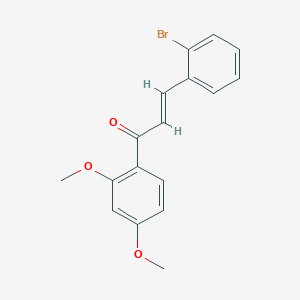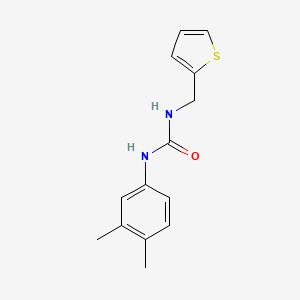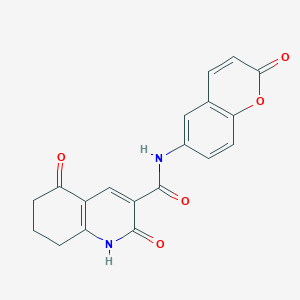
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(4-fluorophenyl)piperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
CPP acts as a potent serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also acts as a dopamine receptor antagonist, specifically targeting the D2 receptor. Additionally, CPP inhibits the norepinephrine transporter, leading to an increase in norepinephrine levels in the brain.
Biochemical and Physiological Effects:
CPP has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It also has the potential to improve cognitive function and memory. CPP has been shown to increase the release of serotonin and norepinephrine in the brain, leading to an increase in mood and a decrease in anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, it also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of CPP. One potential area of research is the development of novel CPP derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of CPP in the treatment of various disorders. Additionally, the study of the biochemical and physiological effects of CPP on different brain regions could lead to a better understanding of its mechanism of action and potential therapeutic benefits.
Synthesemethoden
CPP can be synthesized by the reaction of 1-(2-chloroethyl)-4-(4-fluorophenyl)piperazine with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is reduced to CPP using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its pharmacological activities, including its role as a serotonin receptor agonist, dopamine receptor antagonist, and norepinephrine transporter inhibitor. CPP has been shown to have potential therapeutic applications in the treatment of various disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2/c20-17(14-16-4-2-1-3-5-16)15-22-10-12-23(13-11-22)19-8-6-18(21)7-9-19/h1-9,14H,10-13,15H2/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBWEGLRDDXID-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=CC2=CC=CC=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=C/C2=CC=CC=C2)/Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-propyl-3-thienyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5365850.png)


![(3R*,4R*)-1-(2-amino-6-methoxy-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5365872.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365910.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)
![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)

![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)